tert-Butyl (4-iodo-6-methoxypyridin-3-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(4-iodo-6-methoxypyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IN2O3/c1-11(2,3)17-10(15)14-8-6-13-9(16-4)5-7(8)12/h5-6H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBITMHESFEWFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1I)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Pyridin-3-yl Amine Derivatives
The initial step often involves protection of the amino group on the pyridine ring with a tert-butyl carbamate group to afford the Boc-protected intermediate. This is commonly achieved by reacting the corresponding aminopyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
- Typical conditions:
- Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
- Base: TEA or DIPEA (1.1 to 2 equivalents)
- Temperature: 0°C to room temperature
- Reaction time: 1–16 hours
- Purification: Silica gel chromatography or reverse-phase flash chromatography.
This step yields tert-butyl carbamate-protected pyridin-3-yl derivatives with high purity.
Selective Iodination at the 4-Position
Selective iodination of the pyridine ring is a critical step. The 4-position iodination is typically achieved by electrophilic aromatic substitution using iodine sources such as iodine monochloride (ICl) or N-iodosuccinimide (NIS).
- Reagents and conditions:
- Iodinating agent: NIS or ICl
- Solvent: Dichloromethane or acetonitrile
- Temperature: 0°C to room temperature
- Reaction time: 1–4 hours
- Notes: The presence of the methoxy group at the 6-position activates the ring towards electrophilic substitution, facilitating regioselective iodination at the 4-position.
After iodination, purification is performed by column chromatography to isolate the desired 4-iodo derivative.
Installation and Retention of the Methoxy Group
The methoxy substituent at the 6-position is generally introduced prior to Boc protection and iodination or retained if present in the starting material. Methoxylation can be achieved by methylation of a hydroxyl precursor using methylating agents such as methyl iodide (MeI) or dimethyl sulfate under basic conditions.
- Typical methylation conditions:
- Base: Potassium carbonate (K2CO3)
- Solvent: Acetone or DMF
- Temperature: Room temperature to reflux
- Reaction time: Several hours
- Purification: Standard extraction and chromatography.
Representative Experimental Procedure
| Step | Reagents & Conditions | Outcome | Notes |
|---|---|---|---|
| 1. Boc Protection | Amino-pyridine + Boc2O + TEA in DCM, 0°C to RT, 4 h | tert-Butyl carbamate-protected pyridine | High yield, mild conditions |
| 2. Iodination | Boc-protected pyridine + NIS in DCM, 0°C to RT, 2 h | 4-iodo derivative | Regioselective iodination |
| 3. Methoxylation (if needed) | Hydroxy-pyridine + MeI + K2CO3 in acetone, reflux, 6 h | 6-methoxypyridine derivative | Efficient methylation |
Research Findings and Data Analysis
- Yield and Purity: Boc protection typically affords yields above 85%. Iodination yields vary from 60% to 90% depending on conditions and scale.
- Reaction Monitoring: TLC and LC-MS are standard for monitoring reaction progress.
- Spectroscopic Data:
- [^1H NMR](pplx://action/followup): Characteristic singlet for tert-butyl group at ~1.4 ppm, aromatic protons in the 6.5–8.0 ppm range, methoxy singlet near 3.8 ppm.
- [^13C NMR](pplx://action/followup): Signals for carbamate carbonyl (~155 ppm), tert-butyl carbons (~28 ppm), aromatic carbons, and methoxy carbon (~55 ppm).
- Mass Spectrometry: Molecular ion peak consistent with the expected molecular weight of this compound.
Summary Table of Preparation Parameters
Additional Notes
- Use of tertiary amine bases such as TEA or DIPEA is critical to neutralize acids formed during Boc protection and iodination steps.
- Reaction times and temperatures should be optimized to minimize side products and maximize yield.
- The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid) if deprotection is required for further transformations.
- Safety precautions must be observed when handling iodine reagents and organic solvents.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (4-iodo-6-methoxypyridin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodine atom can be reduced to form a hydrogen atom or substituted with other functional groups.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and a suitable solvent like dimethyl sulfoxide (DMSO).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield aldehydes or carboxylic acids, while reduction of the iodine atom may result in the formation of hydrogen or other substituted derivatives.
Scientific Research Applications
Overview
tert-Butyl (4-iodo-6-methoxypyridin-3-yl)carbamate is a pyridine derivative characterized by its unique functional groups, including a methoxy group and an iodine atom. This compound has garnered interest in various fields, including chemistry, biology, and medicine, due to its versatile reactivity and potential applications in drug discovery and chemical synthesis.
Chemistry
In the realm of synthetic chemistry, this compound serves as a crucial intermediate for synthesizing more complex organic compounds. Its ability to engage in nucleophilic substitution reactions makes it suitable for creating diverse chemical entities.
Biology
The compound is utilized as a probe in biological research to study interactions between pyridine derivatives and biological macromolecules. Its structural features enable it to modify biomolecules, aiding in the exploration of their functions and interactions within cellular systems.
Medicine
In medicinal chemistry, this compound shows promise as a candidate for drug development. Its unique structure may facilitate the design of novel therapeutic agents targeting specific biological pathways. Research has indicated potential applications in treating diseases where pyridine derivatives play a role in therapeutic mechanisms .
Industrial Applications
In industrial settings, this compound is valuable for producing specialty chemicals and materials. Its versatile reactivity allows for the synthesis of high-value products, which are essential in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl (4-iodo-6-methoxypyridin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The methoxy and iodine groups can participate in various chemical interactions, such as hydrogen bonding and halogen bonding, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a class of tert-butyl carbamate-protected pyridine derivatives. Key structural analogues differ in substituent type, position, and electronic properties. Below is a detailed comparison:
Table 1: Structural and Physical Properties of Selected Analogues
Key Comparative Analysis
Substituent Reactivity and Electronic Effects
- Iodo vs. Chloro/Methyl : The iodine in the target compound enhances its utility in Suzuki or Ullmann coupling reactions compared to chloro or methyl analogues, which are less reactive in such transformations .
- Methoxy Position : The methoxy group at position 6 in the target compound (vs. position 2 or 5 in analogues) alters the electron density of the pyridine ring. Position 6 methoxy may reduce steric hindrance compared to position 2, facilitating nucleophilic substitutions .
Physical Properties
- Molecular Weight : The iodine substituent contributes to the high molecular weight (374.16 g/mol) of the target compound, making it heavier than chloro (274.70 g/mol) or methyl (238.28 g/mol) analogues .
- Predicted Properties : For tert-Butyl (6-chloro-4-methylpyridin-3-yl)carbamate, predicted properties include a density of 1.214 g/cm³ and pKa of 12.06 , suggesting moderate solubility in organic solvents . Similar trends are expected for the target compound.
Biological Activity
tert-Butyl (4-iodo-6-methoxypyridin-3-yl)carbamate is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural composition, including a methoxy group, an iodine atom, and a tert-butyl carbamate moiety, which may contribute to its interactions with biological macromolecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Structure
- IUPAC Name : tert-butyl N-(4-iodo-6-methoxypyridin-3-yl)carbamate
- Molecular Formula : C11H15IN2O3
- Molecular Weight : 350.16 g/mol
Structural Characteristics
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Pyridine Ring | Contains methoxy and iodine substituents |
| Carbamate Group | tert-butyl ester functional group |
The biological activity of this compound is believed to involve its interaction with specific molecular targets. The iodine and methoxy groups facilitate various chemical interactions, including hydrogen bonding and halogen bonding, which may modulate the activity of enzymes and receptors involved in critical biological pathways.
Potential Therapeutic Applications
- Anticancer Activity : Research indicates that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Neuroprotective Effects : The compound may exhibit protective effects against neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells.
Case Studies and Research Findings
Several studies have explored the biological implications of related compounds, providing insights into the potential effects of this compound.
Study 1: Neuroprotective Properties
In a study examining neuroprotective agents, derivatives similar to this compound showed promise in reducing apoptosis in astrocytes induced by amyloid beta (Aβ) peptides. These compounds were found to decrease levels of pro-inflammatory cytokines such as TNF-α, suggesting a mechanism through which they may protect against neurodegeneration .
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of related pyridine derivatives, revealing their ability to inhibit cell proliferation in various cancer cell lines. The study highlighted the role of halogen substituents in enhancing biological activity, indicating that similar modifications might yield beneficial effects for this compound .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other pyridine derivatives:
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| 4-Iodobenzoic acid | Moderate anticancer properties | Similar iodine substitution |
| 3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid | Potential neuroprotective effects | Different substituents on the pyridine ring |
Q & A
Q. Basic
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Storage : Amber glass vials at –20°C to prevent light-induced decomposition (iodo group sensitivity).
- Waste Disposal : Follow protocols for halogenated waste. Toxicity data from related carbamates suggest acute exposure risks (e.g., skin irritation); consult SDS analogs for guidance .
How to troubleshoot low yields in the deprotection of the Boc group?
Advanced
Low yields during Boc removal (e.g., with TFA or HCl/dioxane) may result from:
- Incomplete Deprotection : Extend reaction time or increase acid concentration.
- Side Reactions : Stabilize intermediates using scavengers (e.g., triisopropylsilane in TFA).
- Alternative Methods : Thermal cleavage (180–200°C) or catalytic hydrogenation. Validate via LC-MS to confirm amine formation .
What solvents are optimal for recrystallizing this carbamate?
Basic
Recrystallization solvents depend on solubility:
- Ethyl Acetate/Hexane : For moderate polarity.
- DCM/Diethyl Ether : For high solubility in DCM and slow precipitation.
Conduct gradient solubility tests (hot filtration) and monitor crystal growth under controlled evaporation .
How does the methoxy group influence the compound’s reactivity?
Advanced
The electron-donating methoxy group:
- Directs Electrophilic Substitution : Para/ortho to the methoxy on the pyridine ring.
- Stabilizes Intermediates : Enhances resonance in transition states (e.g., during cross-coupling).
Compare reactivity with non-methoxy analogs (e.g., tert-butyl 4-iodopyridin-3-ylcarbamate) to isolate electronic effects via Hammett analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
